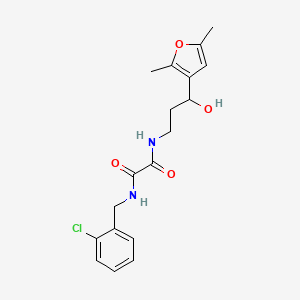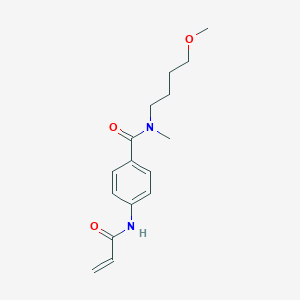
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide, also known as MBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is its potential use as a fluorescent probe for detecting cancer cells. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. However, one of the limitations of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide. One area of research is in the development of new cancer treatments based on N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide could be further studied for its potential use as a fluorescent probe for detecting cancer cells. Further research could also be done to better understand the mechanism of action of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide and its potential use in other scientific fields, such as anti-inflammatory and antioxidant therapies.
Conclusion:
In conclusion, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. While there is still much to learn about N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide, it has shown promise as a potential treatment for cancer and as a fluorescent probe for detecting cancer cells. Further research is needed to fully understand the potential of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide and its future directions in scientific research.
Synthesis Methods
The synthesis of N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide involves a series of chemical reactions. The starting material for this synthesis is 4-aminobenzamide, which is reacted with butyl bromide and potassium carbonate to form N-butyl-4-aminobenzamide. This intermediate is then reacted with methyl iodide to form N-butyl-N-methyl-4-aminobenzamide. Next, this intermediate is reacted with acryloyl chloride to form N-(4-Butyl-N-methyl-4-aminobenzoyl)acrylamide, which is then reacted with methoxypropene to form N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide.
Scientific Research Applications
N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(4-Methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide has been studied for its potential use as a fluorescent probe for detecting cancer cells.
properties
IUPAC Name |
N-(4-methoxybutyl)-N-methyl-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(19)17-14-9-7-13(8-10-14)16(20)18(2)11-5-6-12-21-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXMTJFHFWFEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=CC=C(C=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybutyl)-N-methyl-4-(prop-2-enamido)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

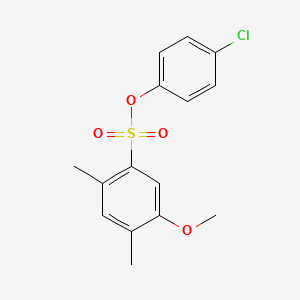

![4-(N,N-diallylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2515766.png)
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)
![1-(3-chlorophenyl)-4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2515769.png)
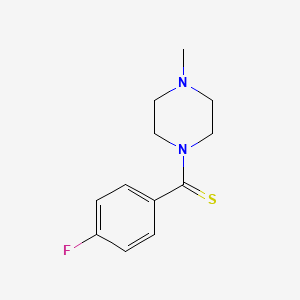

![(2S)-2-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoylamino]-3-phenylpropanoic acid](/img/structure/B2515772.png)
![6-chloro-N-[(piperidin-3-yl)methyl]pyridine-2-carboxamide hydrochloride](/img/structure/B2515773.png)
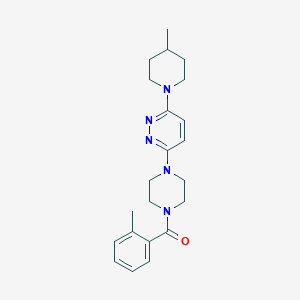
![N-[4-chloro-2-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2515779.png)

![5-[(2,5-Dimethylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2515782.png)
